REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:15])=[C:4]([C:8]([Si:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH2:16]([NH2:18])[CH3:17]>>[Cl:1][C:2]1[C:3]([F:15])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Cl:1][C:2]1[C:3]([F:15])=[C:4]([C:8]([Si:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][CH:10]=1)[C:5]([NH:18][CH2:16][CH3:17])=[O:7]
|
Name
|
ester
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-chloro-2-fluoro-6-(trimethylsilyl)benzoic acid
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)O)C(=CC1)[Si](C)(C)C)F
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)O)C=CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.66 g | |
YIELD: PERCENTYIELD | 84% |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)NCC)C(=CC1)[Si](C)(C)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |